molecular formula C8H8BrNO3 B13442301 (4-Bromo-6-methoxypyridin-2-YL)acetic acid

(4-Bromo-6-methoxypyridin-2-YL)acetic acid

Cat. No.: B13442301
M. Wt: 246.06 g/mol
InChI Key: WJNQFSMCLCVBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-6-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxypyridin-2-ylacetic acid using bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine being added slowly to the reaction mixture to ensure controlled bromination.

Another approach involves the use of the Hell-Volhard-Zelinsky reaction, where the acetic acid derivative is treated with phosphorus tribromide and bromine to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Products include de-brominated pyridine derivatives or reduced pyridine rings.

Scientific Research Applications

(4-Bromo-6-methoxypyridin-2-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-6-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(4-bromo-6-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WJNQFSMCLCVBBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.